N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Scientific Research Applications
Isoxazol Derivatives and Disease-Modifying Antirheumatic Drugs
Isoxazol derivatives, such as leflunomide and its metabolites, have been studied for their potential as disease-modifying antirheumatic drugs (DMARDs). They show promise in clinical trials, particularly for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, which is critical in pyrimidine nucleotide synthesis and immune cell functions. This suggests a potential application of similar isoxazol derivatives in immune modulation and treatment of rheumatic diseases (Knecht & Löffler, 1998).
Antimicrobial Activity of Isoxazol Derivatives
Isoxazol derivatives have also been evaluated for their antimicrobial properties. Compounds synthesized from isonicotinic acid hydrazide and isoxazol demonstrated significant activity against various microorganisms, including gram-positive and gram-negative bacteria and fungi. This highlights their potential as antibacterial and antifungal agents (Mishra et al., 2010).
Isonicotinamide in Supramolecular Chemistry
Isonicotinamide has been used effectively in the synthesis of copper(II) complexes, showcasing its utility in supramolecular chemistry. These complexes form consistent supramolecular motifs and demonstrate the potential of isonicotinamide derivatives in creating hybrid inorganic-organic materials (Aakeröy et al., 2003).
Therapeutic Potential in Gastric Lesion Treatment
1-Methylnicotinamide, a derivative of nicotinamide, shows therapeutic potential in treating acute gastric lesions. Its effects include inhibiting gastric acid secretion and protecting against stress-induced gastric damage, suggesting a role for similar compounds in gastrointestinal therapeutics (Brzozowski et al., 2008).
Serotoninergic Ligands and Neurological Disorders
Isonicotinamide derivatives linked to arylpiperazine have been developed with high specificity and affinity for serotoninergic receptors. These compounds show potential for treating neurological disorders by modulating serotoninergic pathways (Fiorino et al., 2016).
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICBVDZPWPZLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.